molecular formula C228H382O191 B196767 Inulin CAS No. 9005-80-5

Inulin

Cat. No. B196767
CAS RN: 9005-80-5
M. Wt: 6179 g/mol
InChI Key: UMGSZTYVVMHARA-RYKCJHNISA-N
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Description

Inulin is a naturally occurring polysaccharide produced by many types of plants . It is used by some plants as a means of storing energy and is typically found in roots or rhizomes . Inulin belongs to a class of dietary fibers known as fructans . It is used in the food industry due to its prebiotic effects, and it’s also used in medical tests of renal function .


Synthesis Analysis

Inulin is a natural storage carbohydrate present in more than 36,000 species of plants . It is used as an energy reserve and for regulating cold resistance . The extraction of inulin from plants has been studied , and the production process of inulin from plants is an area of ongoing research .


Molecular Structure Analysis

Inulin is a heterogeneous collection of fructose polymers . It consists of chain-terminating glucosyl moieties and a repetitive fructosyl moiety, which are linked by β (2,1) bonds . The degree of polymerization (DP) of standard inulin ranges from 2 to 60 .


Chemical Reactions Analysis

Inulin is a type of carbohydrate that belongs to a class of compounds known as fructans . It is a polymer made up of fructose molecules linked together by beta (2-1) glycosidic bonds . This means that inulin is a long chain of fructose units with a glucose molecule at the end .


Physical And Chemical Properties Analysis

Inulin possesses various physical and chemical properties that make it suitable for a wide range of applications . One of its notable properties is its solubility. Inulin is soluble in water, forming a clear solution with a slightly sweet taste .

Scientific Research Applications

  • Food Quality Improvement : Inulin improves food products' quality, such as texture and nutrition, and serves as a functional food for disease prevention. It's particularly studied in meat and poultry products, like sausages, indicating a growing interest in its use for enhancing food quality and health benefits (Sirajuddin, Abdullah, & Setyanto, 2022).

  • Diverse Applications in Pharmacy and Cosmetics : Inulin's simple chemical functionalization makes it valuable in the pharmaceutical field, stabilizing proteins and modifying drug delivery. Its applications also extend to cosmetics, showcasing its versatility across different industries (Tripodo & Mandracchia, 2019).

  • Prebiotic Dietary Fiber : Inulin-type fructans, including inulin, are prebiotic dietary fibers that promote beneficial gut bacteria. They have beta (2(1) fructosyl-fructose glycosidic bonds, allowing them to resist enzymatic hydrolysis by human digestive enzymes and reach the colon intact for bacterial fermentation (Kelly, 2008).

  • Regulatory Framework for Inulin Production : The legislative basis for inulin production and its use as a functional food ingredient are important for its application in food products. Understanding the legal mechanisms can help optimize its use for improving food quality and health benefits (Botsyurko, Lutskyi, Kasiyanchuk, & Lutska, 2022).

  • Pharmaceutical Applications : Inulin's stability and versatility enable its use in colon-specific drug administration, stabilizing vaccine formulations, and disease-modifying effects. Research continues, particularly with chemically modified inulins, suggesting more potential applications in the future (Mensink, Frijlink, van der Voort Maarschalk, & Hinrichs, 2015).

  • Therapeutic Drug Delivery : Inulin is used as a vehicle for drug delivery, particularly for colon-targeted delivery, due to its ability to withstand the stomach's acidic environment. Its stability makes it an efficient medium for safe drug transportation to the colon (Imran, Gillis, Kok, Harding, & Adams, 2012).

  • Metabolic Disorders Alleviation : Inulin can alleviate metabolic disorders in mice by partially restoring leptin-related pathways mediated by gut microbiota. It improves glucose and lipid metabolism, demonstrating its potential in managing these disorders (Song et al., 2019).

  • Gut Microbial Signature in Prebiotic Intervention : The preintervention gut microbiota characteristics can influence the physiological response to inulin in obese patients. Identifying these characteristics is crucial for optimizing prebiotic interventions in metabolic disorders (Rodriguez et al., 2020).

  • Application in Cheese Making : Inulin serves as a prebiotic, fat replacer, and texturizer in cheese production. Its incorporation in various cheeses enhances texture, nutritional value, and health benefits, making it a versatile ingredient in the dairy industry (Karimi, Azizi, Ghasemlou, & Vaziri, 2015).

Future Directions

Inulin is a fermentable prebiotic fiber beneficial for a healthy gut microbiome. Some research supports its use for gut health, blood sugar control and diabetes, and appetite management . People also use inulin for cancer prevention and heart health, but there is less evidence to support those uses .

properties

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJIGFIDKWBXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C228H382O191
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6179 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Inulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Inulin (by Enzymatic synthesis)

CAS RN

9005-80-5
Record name Inulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Inulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
261,000
Citations
KR Niness - The Journal of nutrition, 1999 - academic.oup.com
… Inulin is a term applied to a heterogeneous blend of fructose polymers found widely … is a subgroup of inulin, consisting of polymers with a degree of polymerization (DP) ≤10. Inulin and …
Number of citations: 139 academic.oup.com
A Franck - British journal of Nutrition, 2002 - cambridge.org
Inulin and oligofructose are functional food ingredients which … In food formulations, inulin and oligofructose may significantly … Inulin has a much lower solubility, improves the stability of …
Number of citations: 914 www.cambridge.org
S Kolida, K Tuohy, GR Gibson - British Journal of Nutrition, 2002 - cambridge.org
… (30 % energy as fat) using inulin as fat replacement (maximum inulin consumed 34g per day). Controls consumed identical diets but without inulin supplementation. The effect on faecal …
Number of citations: 571 www.cambridge.org
CF Phelps - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… Carefully recrystallized samples of inulin have been analysed chromatographically for low-… to 5–10% of the inulin. 2. The possible polymorphism of inulin, its solubility behaviour and …
Number of citations: 181 www.ncbi.nlm.nih.gov
N Kaur, AK Gupta - Journal of biosciences, 2002 - Springer
… Inulin and oligofructose belong to a class of carbohydrates known as fructans. The … inulin and oligofructose that are used in the food industry are chicory and Jerusalem artichoke. Inulin …
Number of citations: 017 link.springer.com
DJA Jenkins, CWC Kendall, V Vuksan - The Journal of nutrition, 1999 - academic.oup.com
… Inulin and oligofructose have attracted much attention recently as nonabsorbable carbohydrates with prebiotic properties. When inulin and … Inulin and oligofructose are rapidly and …
Number of citations: 314 academic.oup.com
B Watzl, S Girrbach, M Roller - British Journal of Nutrition, 2005 - cambridge.org
Diet is known to modulate immune functions in multiple ways and to affect host resistance to infections. Besides the essential nutrients, non-essential food constituents such as non-…
Number of citations: 410 www.cambridge.org
PAA Coussement - The Journal of nutrition, 1999 - academic.oup.com
… As a result, both inulin and oligofructose are accepted in most countries as food ingredients … food in which inulin or oligofructose is incorporated. With regard to labeling, both inulin and …
Number of citations: 449 academic.oup.com
BO Schneeman - The Journal of nutrition, 1999 - academic.oup.com
… Inulin and oligofructose are comparable to dietary fiber in that they are composed of multiple … This review will consider the similarities between dietary fiber and inulin and oligofructose …
Number of citations: 299 academic.oup.com
MB Roberfroid - British journal of nutrition, 2005 - cambridge.org
… inulin known as inulin … inulin is obtained by combining chicory long-chain inulin and oligofructose. Because of the b-configuration of the anomeric C2 in their fructose monomers, inulin-…
Number of citations: 020 www.cambridge.org

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